![molecular formula C5H6Cl2N2 B1591761 2-(Chloromethyl)pyrazine hydrochloride CAS No. 210037-98-2](/img/structure/B1591761.png)
2-(Chloromethyl)pyrazine hydrochloride
Overview
Description
2-(Chloromethyl)pyrazine hydrochloride is a chemical compound with the CAS Number: 210037-98-2 and a linear formula of C5H6Cl2N2 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
This compound has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Molecular Structure Analysis
The molecular weight of this compound is 165.02 . The Inchi Code for this compound is 1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H .Chemical Reactions Analysis
This compound has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, including 2-(Chloromethyl)pyrazine hydrochloride, exhibit significant biological activities. Studies have demonstrated that these compounds can interact with DNA and show potential in clinical applications due to their non-toxic nature to human cells. For instance, Mech-Warda et al. (2022) explored the physicochemical and antimicrobial properties of pyrazine-based DNA binders, highlighting their hydrophilic nature and high affinity to DNA without exhibiting toxicity toward human dermal keratinocytes. This suggests potential applications in targeting bacterial infections and in the development of new therapeutic agents (Mech-Warda et al., 2022).
Corrosion Inhibition
Pyrazine derivatives have been identified as effective corrosion inhibitors, particularly in industrial applications. Deng et al. (2011) found that pyrazine derivatives can significantly inhibit the corrosion of cold rolled steel in hydrochloric acid solutions, with the adsorption of these inhibitors on the steel surface following Langmuir adsorption isotherm. This property makes them suitable for use in protecting metal surfaces in acidic environments (Deng et al., 2011).
Synthesis of Heterocyclic Compounds
The versatility of this compound extends to organic synthesis, where it serves as a precursor for various heterocyclic compounds. Azab et al. (2013) and Kendre et al. (2015) synthesized novel heterocyclic compounds containing a sulfonamido moiety and explored their antibacterial and anti-inflammatory properties. These studies demonstrate the compound's utility in synthesizing new molecules with potential therapeutic applications (Azab et al., 2013); (Kendre et al., 2015).
Photophysical Properties
Pyrazine derivatives are also explored for their photophysical properties, making them suitable for applications in optoelectronics and as fluorescent probes. Hoffert et al. (2017) synthesized a series of pyrazine-based push-pull chromophores and investigated their optical absorption and emission properties. Their findings suggest applications in developing new materials for electronic and photonic devices (Hoffert et al., 2017).
Safety and Hazards
2-(Chloromethyl)pyrazine hydrochloride is classified as acutely toxic if swallowed and can cause severe skin burns and eye damage . Precautionary measures include not breathing in dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
2-(chloromethyl)pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUSNRMWSTXSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596180 | |
Record name | 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210037-98-2 | |
Record name | 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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